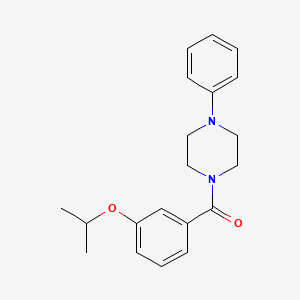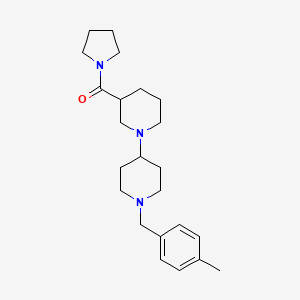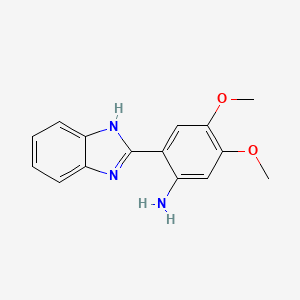
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea, also known as DFP-10825, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is a potent inhibitor of a specific protein known as the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals in the human body. In
Wirkmechanismus
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea works by selectively binding to the Nav1.7 protein, which is primarily expressed in sensory neurons involved in pain transmission. By blocking the activity of this protein, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea effectively reduces the transmission of pain signals, leading to a decrease in pain sensation. This mechanism of action has been demonstrated in both in vitro and in vivo studies, making N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea a promising candidate for the development of new pain management drugs.
Biochemical and Physiological Effects
In addition to its pain-blocking properties, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been reported to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders. Additionally, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has been shown to have a low potential for toxicity, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in laboratory experiments is its high selectivity for the Nav1.7 protein. This allows researchers to specifically target this protein and study its role in pain transmission in a more precise manner. Additionally, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has a relatively low cost and is readily available, making it an accessible compound for researchers.
However, there are also some limitations to using N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in laboratory experiments. For example, its potency as a Nav1.7 inhibitor may make it difficult to study the effects of other proteins involved in pain transmission. Additionally, its selectivity for Nav1.7 may limit its use in studying pain in other areas of the body.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea. One area of interest is the development of new pain management drugs based on the structure of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea. Additionally, further studies on the anti-inflammatory properties of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea may lead to the development of new treatments for inflammatory disorders. Finally, research on the use of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis, may yield promising results.
Conclusion
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea is a synthetic compound that has shown great promise in the field of scientific research. Its ability to selectively inhibit the Nav1.7 protein makes it a promising candidate for the development of new pain management drugs, as well as treatments for other neurological disorders. While there are some limitations to using N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea in laboratory experiments, its high selectivity and low toxicity make it a valuable tool for researchers. With further research, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea may prove to be a valuable asset in the development of new treatments for a variety of conditions.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea involves the reaction of 2,5-dimethylphenylisocyanate with 3-fluoroaniline in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques to obtain the pure compound. The yield of this synthesis method is reported to be around 50%, making it a reliable and efficient method for producing N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in the field of pain management. As a Nav1.7 inhibitor, it has been shown to effectively block pain signals in animal models, making it a promising candidate for the development of new analgesic drugs. Additionally, N-(2,5-dimethylphenyl)-N'-(3-fluorophenyl)urea has also been investigated for its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-6-7-11(2)14(8-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPAXBDHGQXUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(3-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)



![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)